

Clesacostat and its Impact on Hepatic Steatosis: A Technical Guide

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Compound of Interest

Compound Name: Clesacostat

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Executive Summary

Clesacostat (PF-05221304) is an investigational, liver-targeted, dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1/2), enzymes pivotal to the regulation of lipid metabolism. By inhibiting ACC, **clesacostat** effectively suppresses de novo lipogenesis (DNL), the synthesis of new fatty acids, and promotes fatty acid oxidation. This dual mechanism of action has positioned **clesacostat** as a promising therapeutic candidate for non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the effect of **clesacostat** on hepatic steatosis, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action

Clesacostat's primary therapeutic effect stems from its inhibition of ACC1 and ACC2.[1] ACC1 is a cytosolic enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in DNL.[2] ACC2, located on the outer mitochondrial membrane, also produces malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for β -oxidation.[2]

By inhibiting both isoforms, **clesacostat** reduces the production of malonyl-CoA, leading to two key downstream effects:

- **Reduced de novo lipogenesis:** Lower levels of cytosolic malonyl-CoA decrease the substrate available for fatty acid synthase (FASN), thereby reducing the synthesis of new fatty acids in the liver.[3]
- **Increased fatty acid oxidation:** The reduction of mitochondrial malonyl-CoA relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and their subsequent oxidation.[3]

This combined action of decreasing fatty acid synthesis and increasing fatty acid breakdown directly addresses the accumulation of fat in the liver, a hallmark of hepatic steatosis.

Signaling Pathway

The following diagram illustrates the central role of ACC in hepatic lipid metabolism and the points of intervention for **clesacostat**.

Clesacostat's Mechanism of Action in Hepatocytes.

Preclinical Evidence

In Vitro Studies in Primary Human Hepatocytes

Experimental Protocol: Primary human hepatocytes were treated with varying concentrations of **clesacostat** (PF-05221304). De novo lipogenesis was assessed by measuring the incorporation of ¹⁴C-acetate into lipids. Fatty acid oxidation was measured by the production of ³H₂O from ³H-palmitate. Triglyceride accumulation was also quantified.[3]

Results:

Parameter	Effect of Clesacostat	Quantitative Data
De Novo Lipogenesis	Concentration-dependent inhibition	IC ₅₀ of 61 nmol/L; 77% inhibition at nadir[3]
Fatty Acid Oxidation	Stimulation	127% increase relative to vehicle (P < .05)[3]
Triglyceride Accumulation	Reduction	Suppressed relative to vehicle[3]

In Vivo Studies in Rodent Models of NASH

Experimental Protocols:

- Western Diet-Fed Rat Model: Rats were fed a high-fat, high-fructose diet to induce hepatic steatosis. **Clesacostat** was administered to assess its effect on DNL and liver fat content.[4]
- Choline-Deficient, High-Fat Diet (CDAHFD) Rat Model: This model induces more advanced features of NASH, including inflammation and fibrosis. **Clesacostat**'s effects on these parameters were evaluated.[3]

Results:

Animal Model	Key Findings
Western Diet-Fed Rat	Inhibited hepatic DNL and normalized steatosis. [3]
CDAHFD Rat Model	Reduced markers of inflammation and fibrosis, independent of changes in steatosis, suggesting direct anti-inflammatory and anti-fibrotic effects. [3]

Clinical Evidence

Clesacostat has been evaluated in Phase 2 clinical trials, primarily in combination with ervogastat (PF-06865571), a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor.

Phase 2a Study (NCT03776175 / C3711005)

Experimental Protocol: This was a randomized, double-blind, placebo-controlled study in adults with NAFLD.[5] The study assessed the effect of various doses of ervogastat co-administered with **clesacostat** on whole liver fat over a 6-week treatment period.[6] Hepatic steatosis was quantified using Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF).[6]

Results:

Treatment Group	Daily Dosage	Mean Reduction in Liver Fat from Baseline
Placebo	-	4% [6]
Group B	25 mg Ervogastat (BID) + 10 mg Clesacostat (BID)	54% [6]
Group C	100 mg Ervogastat (BID) + 10 mg Clesacostat (BID)	58% [6]
Group D	300 mg Ervogastat (OD) + 20 mg Clesacostat (OD)	60% [6]
Group E	300 mg Ervogastat (BID) + 10 mg Clesacostat (BID)	48% [6]

MIRNA Phase 2 Study (NCT04321031)

Experimental Protocol: A Phase 2, randomized, double-blind, double-dummy, placebo-controlled study in adults with biopsy-confirmed NASH and fibrosis stage 2 or 3.[\[7\]](#) The study evaluated the efficacy and safety of ervogastat alone and in combination with **clesacostat** over a 48-week period.[\[8\]](#) The primary endpoint was a composite of NASH resolution without worsening of fibrosis or improvement in fibrosis by at least one stage without worsening of NASH.[\[7\]](#)[\[8\]](#)

Results: The primary endpoint was met by both combination therapy arms but not by ervogastat monotherapy at the doses tested.[\[1\]](#)[\[8\]](#)

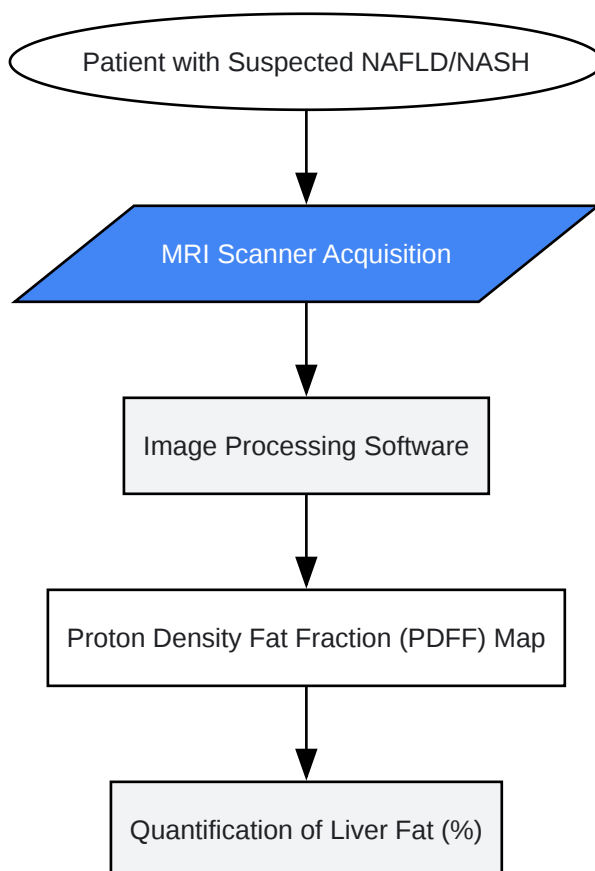
Treatment Group	Proportion of Patients Achieving Primary Endpoint	Difference from Placebo (90% CI)
Placebo	38%	-
Ervogastat 150 mg + Clesacostat 5 mg	66%	0.27 (0.07 to 0.43) [8]
Ervogastat 300 mg + Clesacostat 10 mg	63%	0.25 (0.04 to 0.42) [8]

Experimental Methodologies

Measurement of Hepatic Steatosis: MRI-PDFF

Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) is a non-invasive imaging technique used to quantify the fraction of mobile protons in the liver attributable to fat. [9] It provides a highly reproducible and quantitative measure of hepatic steatosis.

Workflow:



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MRI-PDFF Workflow for Hepatic Steatosis Assessment.

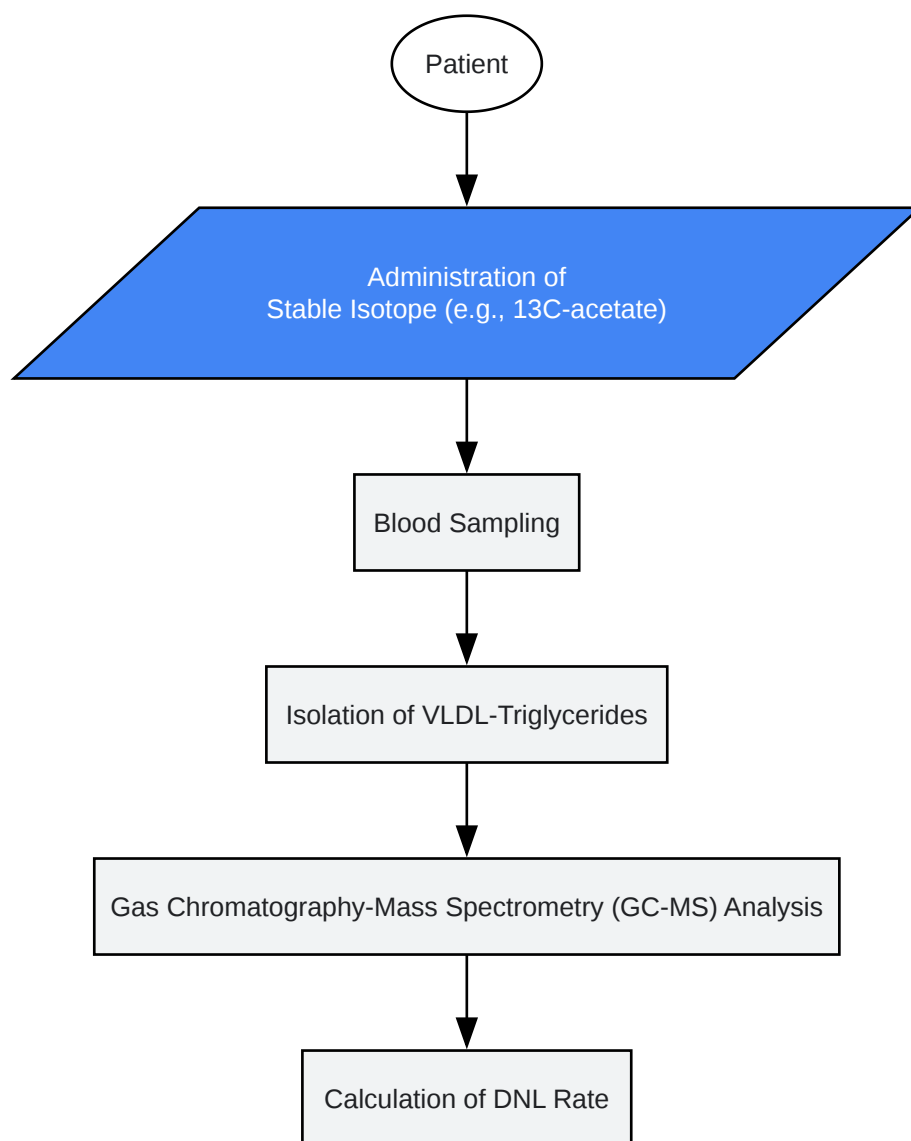
Measurement of De Novo Lipogenesis

Stable isotope tracer techniques are commonly employed to measure DNL in humans.[10] This typically involves the administration of a labeled substrate, such as ^{13}C -acetate, followed by

the measurement of its incorporation into newly synthesized fatty acids in VLDL-triglycerides.

[10][11]

Workflow:



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Workflow for Measuring De Novo Lipogenesis.

Conclusion

Clesacostat, through its dual inhibition of ACC1 and ACC2, has demonstrated a robust capacity to reduce hepatic steatosis in both preclinical models and clinical trials. Its mechanism

of action, which involves the concurrent suppression of de novo lipogenesis and enhancement of fatty acid oxidation, directly targets the core pathophysiology of NAFLD and NASH. While often studied in combination with the DGAT2 inhibitor ervogastat, the preclinical data suggests that **clesacostat** also possesses intrinsic anti-inflammatory and anti-fibrotic properties. The significant reductions in liver fat observed in clinical studies underscore the therapeutic potential of ACC inhibition as a cornerstone for the management of hepatic steatosis and its progression to more severe liver disease. Further research, including the outcomes of ongoing and future clinical trials, will continue to elucidate the full therapeutic profile of **clesacostat**.

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